N'-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide
Description
Properties
IUPAC Name |
N'-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6OS/c1-11-5-6-14(12(2)8-11)24-17-13(9-21-24)16(19-10-20-17)22-23-18(25)15-4-3-7-26-15/h3-10H,1-2H3,(H,23,25)(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOPIMKKFYYZQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC=CS4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Cyclin-Dependent Kinase 2 (CDK2), a protein kinase that plays a crucial role in the regulation of the cell cycle . CDK2 inhibition is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition is achieved by the compound fitting into the CDK2 active site through essential hydrogen bonding with Leu83 . This interaction results in significant alterations in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway. CDK2 is responsible for phosphorylation of key components for cell proliferation . Therefore, the inhibition of CDK2 can lead to the arrest of the cell cycle, preventing the proliferation of cancer cells .
Pharmacokinetics
These properties help in structure requirement prediction for the observed antitumor activity .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib . It also induces apoptosis within HCT cells .
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes and proteins, exerting its effects through these interactions. For instance, it has been found to inhibit CDK2, a cyclin-dependent kinase, which plays a crucial role in cell cycle regulation.
Cellular Effects
N’-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide has been shown to have cytotoxic activities against various cancer cell lines, including MCF-7 (breast adenocarcinoma), HCT-116 (colorectal carcinoma), and HepG-2 (hepatocellular carcinoma). It influences cell function by altering cell signaling pathways and affecting gene expression.
Molecular Mechanism
The compound exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, inhibits enzymes, and induces changes in gene expression. For example, it has been found to inhibit CDK2, which could lead to cell cycle arrest and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N’-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide change over time
Dosage Effects in Animal Models
The effects of the compound vary with different dosages in animal models
Biological Activity
N'-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antiviral and anticancer properties, and presents relevant data from various studies.
Chemical Structure and Properties
- Chemical Formula : C23H23N5OS
- Molecular Weight : 417.52662 g/mol
- CAS Number : 893925-71-8
The compound features a complex structure that includes a pyrazolo[3,4-d]pyrimidine core and a thiophene moiety, which are known to contribute to various biological activities.
Antiviral Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant antiviral properties. For instance, compounds with similar structures have shown efficacy against viruses such as the herpes simplex virus type 1 (HSV-1). A study highlighted that specific substitutions at the C-2 and N-3 positions of the pyrazolo[3,4-d]pyrimidine scaffold enhance antiviral activity significantly, with effective concentrations reported in the low micromolar range .
Anticancer Activity
The compound's structural components suggest potential anticancer properties. Studies on related compounds have demonstrated their ability to inhibit various cancer cell lines. For example, certain pyrazolo[3,4-d]pyrimidine derivatives have shown promising results against breast and prostate cancer cells by inducing apoptosis and inhibiting cell proliferation .
Study 1: Antiviral Efficacy
In a comparative study involving several pyrazolo derivatives, this compound was evaluated for its antiviral activity against HSV-1. The compound exhibited an EC50 value of 0.20 μM, indicating strong antiviral potency compared to established antiviral agents .
Study 2: Anticancer Properties
Another investigation focused on the anticancer effects of this compound against human cancer cell lines. The results indicated that it inhibited cell growth in a dose-dependent manner with IC50 values ranging from 10 to 30 μM across different cancer types. The mechanism was attributed to the induction of apoptosis through the activation of caspases .
Data Tables
Scientific Research Applications
Anticancer Activity
One of the most promising applications of N'-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide is its potential as an anticancer agent. Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant cytotoxicity against various cancer cell lines.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar compounds inhibited cell proliferation in breast cancer and lung cancer cell lines by inducing apoptosis through the activation of caspase pathways .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 5.2 |
| Compound B | A549 (Lung Cancer) | 7.8 |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Research indicates that pyrazolo[3,4-d]pyrimidine derivatives can exhibit activity against a range of bacteria and fungi.
Case Study : In a study assessing the antibacterial activity of various hydrazone derivatives, this compound showed promising results against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
| Microorganism | MIC (µg/mL) |
|---|---|
| S. aureus | 15 |
| E. coli | 20 |
Anti-inflammatory Effects
Research has indicated that certain pyrazolo derivatives possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines.
Case Study : A recent study highlighted that compounds similar to this compound reduced levels of TNF-alpha and IL-6 in vitro .
Biological Mechanisms
Understanding the biological mechanisms is crucial for further application development:
- Enzyme Inhibition : The compound may act as an inhibitor of specific kinases involved in cancer cell signaling pathways.
- Reactive Oxygen Species (ROS) : It is hypothesized that the compound induces oxidative stress in cancer cells, leading to apoptosis.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical Properties
- Hydrogen Bonding: The carbohydrazide moiety provides dual hydrogen bond donors (NH groups), contrasting with hydrazones () or thioamides (), which have fewer donor sites .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N'-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide?
- Methodological Answer : The compound can be synthesized via condensation reactions using pyrazolo[3,4-d]pyrimidine precursors and functionalized thiophene derivatives. For example:
- Route 1 : Reacting 5-amino-4-cyanopyrazole with N,N-dimethylformamide dimethyl acetal (DMFDMA) in acetonitrile under reflux to form amidines, followed by microwave-assisted condensation with thiadiazole derivatives in acetic acid .
- Route 2 : Hydrazinolysis of ethyl ester intermediates (e.g., 2-R-5-oxo-6-ethylcarboxylate-thiadiazolo[3,2-a]pyrimidine) in alcoholic solvents (ethanol/methanol) at 78°C, yielding carbohydrazide derivatives with >85% purity .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Multi-spectral analysis is employed:
- 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–8.5 ppm, methyl groups at δ 2.3–2.6 ppm) .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
- HPLC : Validates purity (>98%) using reverse-phase columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve the yield of pyrazolo[3,4-d]pyrimidine derivatives?
- Methodological Answer : Microwave irradiation reduces reaction times (e.g., from 12 hours to 30 minutes) and enhances regioselectivity. For instance, amidine intermediates (from DMFDMA and 5-amino-4-cyanopyrazole) react efficiently with thiadiazoles under microwaves, achieving ~90% yield versus ~60% in conventional heating .
- Data Contradiction : While microwaves improve throughput, scalability remains challenging due to equipment limitations. Traditional reflux methods (e.g., ethanol at 78°C) are preferred for gram-scale synthesis .
Q. What strategies resolve contradictory data in biological activity assessments?
- Methodological Answer : Discrepancies in antimicrobial activity (e.g., varying potency against P. aeruginosa vs. C. albicans) are addressed by:
- Dose-Response Curves : Establishing IC₅₀ values to compare compound efficacy .
- Structural Modifications : Introducing electron-withdrawing groups (e.g., -Cl, -NO₂) on the phenyl ring enhances activity against Gram-negative bacteria, while methoxy groups improve antifungal properties .
Q. How are in silico methods applied to predict binding affinity and optimize derivatives?
- Methodological Answer :
- Molecular Docking : Pyrazolo[3,4-d]pyrimidine scaffolds are docked into COX-2 active sites (PDB: 5IKT) to identify key interactions (e.g., hydrogen bonds with Gln203, hydrophobic contacts with Val509) .
- QSAR Models : Electron-density maps correlate substituent electronegativity with anti-inflammatory activity (R² = 0.89 for COX-2 inhibition) .
Methodological Challenges & Solutions
Q. How can reaction conditions be optimized to minimize byproducts during carbohydrazide formation?
- Methodological Answer :
- Solvent Selection : Ethanol reduces ester hydrolysis byproducts compared to methanol due to lower polarity .
- Stoichiometric Control : A 1:1 molar ratio of hydrazine to ethyl ester intermediates prevents over-substitution .
- Data Support : Ethanol-based synthesis of 2-CH₃-5-oxo-6-carbohydrazinyl derivatives achieved 87% yield with <5% impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
